molecular formula C17H18Cl3NO3 B1662677 Celastramycin A CAS No. 491600-94-3

Celastramycin A

Katalognummer B1662677
CAS-Nummer: 491600-94-3
Molekulargewicht: 390.7 g/mol
InChI-Schlüssel: VPAMZQVPJOAFJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Celastramycin A is an antibiotic isolated from Streptomyces MaB-QuH-8 . It exhibits antimicrobial activity against a series of gram-negative bacteria and mycobacteria, with MICs between 0.05-3.1 μg/ml . It also exhibits immunosuppressing efficacy in ex vivo Drosophila through the immune deficiency pathway .


Molecular Structure Analysis

Celastramycin A is a benzoyl pyrrole-type compound . Its molecular formula is C17H18Cl3NO3 .


Physical And Chemical Properties Analysis

Celastramycin A is a crystalline solid . It has a molecular weight of 390.7 . Its solubility is ≤20mg/ml in ethanol, DMSO, and dimethyl formamide .

Wissenschaftliche Forschungsanwendungen

Immune Suppression

  • Scientific Field : Immunology
  • Application Summary : Celastramycin A has been identified as a potential immune suppressor. It inhibits the production of antibacterial peptides in an ex vivo culture system of Drosophila and suppresses the TNFα-mediated induction of IL-8 in mammalian cells .
  • Methods of Application : The molecular mechanism of Celastramycin A was studied by examining its binding proteins and investigating their biological functions. The study involved the use of a lung carcinoma cell line, LU99, and UV-irradiated HeLa cells .
  • Results : The study found that ZFC3H1, a zinc finger protein, is a Celastramycin A binding protein. The knockdown of ZFC3H1 reduced IL-8 expression levels in the TNFα-stimulated lung carcinoma cell line, LU99, and UV-irradiated HeLa cells .

Pulmonary Arterial Hypertension Treatment

  • Scientific Field : Cardiovascular Medicine
  • Application Summary : Celastramycin A has been identified as a potential therapeutic agent for Pulmonary Arterial Hypertension (PAH). It inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs) which is a characteristic of PAH .
  • Methods of Application : The study involved screening 5562 compounds using a high-throughput screening system to discover compounds which inhibit the proliferation of PASMCs from patients with PAH .
  • Results : Celastramycin was found to inhibit the proliferation of PASMCs from PAH patients in a dose-dependent manner. It reduced the protein levels of HIF-1α (hypoxia-inducible factor 1α), which impairs aerobic metabolism, and κB (nuclear factor-κB), which induces proinflammatory signals, in PAH-PASMCs, leading to reduced secretion of inflammatory cytokine .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : Celastramycin A has been found to have antibacterial activity against several bacterial pathogens of veterinary and zoonotic relevance . It has been tested against seven pathogenic bacterial species (Brachyspira sp., Chlamydia sp., Clostridioides sp., Mannheimia sp., Mycobacterium sp., Mycoplasma sp., Pasteurella sp.) .
  • Methods of Application : The study involved testing eight different natural products for antimicrobial activity against the mentioned bacterial species. The compounds were tested for their ability to inhibit bacterial growth .
  • Results : Celastramycin A displayed activity at concentrations <2 µg/mL against Pasteurella sp. and Mannheimia sp. It achieved the best results with MIC 90 values for both panels of P. multocida and M. haemolytica field isolates .

Modulation of IL-8 Transcription

  • Scientific Field : Molecular Biology
  • Application Summary : Celastramycin A has been found to modulate IL-8 transcription. It has a partial agonistic activity against ZFC3H1, a zinc finger protein .
  • Methods of Application : The study involved examining the effects of Celastramycin A on IL-8 levels in ZFC3H1-silenced LU99 cells .
  • Results : The study found that IL-6 levels were attenuated by the addition of Celastramycin A even in the ZFC3H1-silenced LU99 cells .

Zukünftige Richtungen

Celastramycin A could be used as a lead compound for novel immunosuppressive agents . Further studies are needed to investigate its potential applications and mechanisms of action .

Eigenschaften

IUPAC Name

(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAMZQVPJOAFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432706
Record name Celastramycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celastramycin A

CAS RN

491600-94-3
Record name Celastramycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celastramycin A
Reactant of Route 2
Celastramycin A
Reactant of Route 3
Celastramycin A
Reactant of Route 4
Celastramycin A
Reactant of Route 5
Celastramycin A
Reactant of Route 6
Celastramycin A

Citations

For This Compound
58
Citations
H Kikuchi, M Sekiya, Y Katou, K Ueda, T Kabeya… - Organic …, 2009 - ACS Publications
… , a benzoyl pyrrole-type compound, celastramycin A, was identified and isolated as a potent … Japanese patent, the correct structure of celastramycin A was confirmed to be 2. Compound …
Number of citations: 35 pubs.acs.org
T Tomita, K Ieguchi, F Coin, Y Kato, H Kikuchi… - PloS one, 2014 - journals.plos.org
… Celastramycin A, a small molecule that inhibits the … mechanism, we examined Celastramycin A binding proteins and … zinc finger protein, as a Celastramycin A binding protein. The …
Number of citations: 15 journals.plos.org
R Kurosawa, K Satoh, N Kikuchi, H Kikuchi… - Circulation …, 2019 - Am Heart Assoc
Rationale: Pulmonary arterial hypertension (PAH) is characterized by enhanced proliferation of pulmonary artery smooth muscle cells (PASMCs) accompanying increased production of …
Number of citations: 37 www.ahajournals.org
R Kurosawa, K Satoh, N Kikuchi, T Satoh… - European Heart …, 2019 - academic.oup.com
Background Pulmonary arterial hypertension (PAH) is characterized by enhanced proliferation of pulmonary artery smooth muscle cells (PASMCs) accompanying increased production …
Number of citations: 3 academic.oup.com
R Kurosawa, K Satoh, N Kikuchi, J Omura, T Satoh… - Circulation, 2016 - Am Heart Assoc
Background: Pulmonary arterial hypertension (PAH) is a fatal disease characterized by enhanced proliferation of pulmonary arterial smooth muscle cells (PASMCs). However, all the …
Number of citations: 0 www.ahajournals.org
T Tomita, K Ieguchi, F Coin, Y Kato, H Kikuchi… - PloS one, 2015 - journals.plos.org
Correction: ZFC3H1, a Zinc Finger Protein, Modulates IL-8 Transcription by Binding with Celastramycin A, a Potential Immune Supp … Correction: ZFC3H1, a Zinc Finger Protein …
Number of citations: 13 journals.plos.org
C Liu, H Yamamura, M Hayakawa, Z Zhang… - The Journal of …, 2022 - nature.com
… to a structure revision study on celastramycin A by Kikuchi and coworkers [13]… celastramycin A than the β-benzoylpyrrole isomer (Fig. 4). Deshielding of C4 (1: δ C 115.2, celastramycin A…
Number of citations: 5 www.nature.com
R Kurosawa, K Satoh, N Kikuchi, H Kikuchi… - …, 2018 - cardio.med.tohoku.ac.jp
… Revised structure and synthesis of celastramycin A, a potent innate immune suppressor. … ZFC3H1, a zinc finger protein, modulates IL-8 transcription by binding with celastramycin A, a …
Number of citations: 3 www.cardio.med.tohoku.ac.jp
H Emmanuel - 2017 - ptsldigitalv2.ukm.my
… Its metabolomics profile revealed the presence of some antibacterials such as Cefditoren pivoxil, Celastramycin A, and Meclocycline. Its draft genome size was 8.04 Mbs with …
Number of citations: 0 ptsldigitalv2.ukm.my
C Pullen, P Schmitz, K Meurer, DD v. Bamberg… - Planta, 2002 - Springer
… The antibiotic activity of celastramycins A and B was tested and especially celastramycin A was found to be highly effective against a collection of multiresistent bacterial strains (Table 3)…
Number of citations: 110 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.